molecular formula C21H25ClN2O5S B024882 ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE CAS No. 101651-67-6

ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE

Cat. No. B024882
M. Wt: 453 g/mol
InChI Key: CSBQUHDTOUATGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetanilide, 4'-(p-chlorophenylthio)-2-(diethylamino)-N-methyl-, oxalate, also known as ACEDIMOX, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. ACEDIMOX has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism Of Action

ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.

Biochemical And Physiological Effects

ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE has been shown to have a wide range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE in lab experiments is its potent inhibitory effect on acetylcholinesterase, which allows researchers to study the role of acetylcholine in various physiological processes. However, one limitation is that ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE, including the development of new drugs for the treatment of neurological disorders, the study of its potential as a neuroprotective agent, and the investigation of its effects on other physiological processes. Additionally, further research is needed to determine the optimal dosing and administration of ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE in various experimental settings.

Synthesis Methods

ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenethiol with 2-(diethylamino)ethyl chloride to form 4-(diethylamino)-2-(4-chlorophenylthio)ethyl chloride. This intermediate is then reacted with N-methylacetanilide to form ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE oxalate.

Scientific Research Applications

ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE has been used in a variety of scientific research applications, including the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been used in the development of drugs for the treatment of these conditions.

properties

CAS RN

101651-67-6

Product Name

ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453 g/mol

IUPAC Name

[2-[4-(4-chlorophenyl)sulfanyl-N-methylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C19H23ClN2OS.C2H2O4/c1-4-22(5-2)14-19(23)21(3)16-8-12-18(13-9-16)24-17-10-6-15(20)7-11-17;3-1(4)2(5)6/h6-13H,4-5,14H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

CSBQUHDTOUATGO-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O

Canonical SMILES

CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O

Other CAS RN

101651-67-6

synonyms

[[4-(4-chlorophenyl)sulfanylphenyl]-methyl-carbamoyl]methyl-diethyl-az anium, 2-hydroxy-2-oxo-acetate

Origin of Product

United States

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